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Compound of Interest

2-(6-Bromohexyloxy)tetrahydro-
Compound Name:
2H-pyran

Cat. No.: B104259

An Application Scientist's Guide to the Analytical Characterization of 2-(6-
Bromohexyloxy)tetrahydro-2H-pyran

Introduction

2-(6-Bromohexyloxy)tetrahydro-2H-pyran is a key bifunctional molecule widely utilized in
organic synthesis. Its structure incorporates a tetrahydropyran (THP) protecting group for an
alcohol and a terminal alkyl bromide, making it an invaluable building block. It serves as an
intermediate in the synthesis of complex molecules, including sphingoid bases with potential
cytotoxicity against cancer cells and as a versatile linker in the development of Proteolysis
Targeting Chimeras (PROTACS).[1][2] Given its role in multi-step syntheses, rigorous
confirmation of its identity and purity is paramount to ensure the success of subsequent
reactions.

This guide provides an in-depth comparison of the primary analytical techniques used to
characterize 2-(6-Bromohexyloxy)tetrahydro-2H-pyran, offering field-proven insights and
detailed experimental protocols for researchers and drug development professionals. We will
explore how Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared
(FT-IR) spectroscopy, and Mass Spectrometry (MS) coupled with Gas Chromatography (GC)
provide a synergistic and self-validating system for its complete characterization.

Compound Properties:
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e Molecular Formula: C11H21BrO2[3][4]

¢ Molecular Weight: 265.19 g/mol [2][3][4]

« CAS Number: 53963-10-3[3][4]

o Appearance: Colorless to light yellow liquid
e Boiling Point: 125 °C at 0.1 mmHg[1][3]

e Density: 1.209 g/mL at 25 °C[1][3]

Overall Analytical Workflow

The comprehensive characterization of 2-(6-Bromohexyloxy)tetrahydro-2H-pyran relies on
the integration of multiple analytical techniques. Each method provides a unique piece of
structural information, and together they form a conclusive dataset that confirms the molecule's
identity, structure, and purity. The logical flow of this integrated approach is outlined below.
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Sample Preparation

2-(6-Bromohexyloxy)tetrahydro-2H-pyran
(Neat Liquid or in Solvent)

Primary Techniques

NMR Spectroscopy

(*H & 3C) FT-IR Spectroscopy
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Click to download full resolution via product page

Caption: Integrated workflow for the characterization of 2-(6-Bromohexyloxy)tetrahydro-2H-
pyran.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of
organic molecules. It provides detailed information about the carbon-hydrogen framework by
mapping the chemical environment of each nucleus.

Causality Behind Experimental Choices: For a molecule like this, both *H and 13C NMR are
essential. tH NMR confirms the presence and connectivity of all protons, with integration
verifying their relative ratios. The anomeric proton (~4.5 ppm) is a key diagnostic signal for the
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THP ether linkage. 3C NMR complements this by confirming the number of unique carbon

environments, ensuring no unexpected carbons are present.

'H NMR Spectral Interpretation

The *H NMR spectrum provides a proton-by-proton map of the molecule. The key diagnostic

signals include:

Anomeric Proton (H-1"): A broad triplet or multiplet around 4.57 ppm, characteristic of the
proton on the carbon flanked by two oxygen atoms in the THP ring.

Methylene Protons adjacent to Oxygen: Two sets of multiplets are expected between 3.38
and 3.88 ppm. These correspond to the protons on the THP ring adjacent to the ring oxygen
(H-5") and the protons on the hexyl chain adjacent to the ether oxygen (H-6).

Methylene Protons adjacent to Bromine: A distinct triplet at approximately 3.41 ppm,
corresponding to the two protons on the carbon directly bonded to the electronegative
bromine atom (H-1).

Aliphatic Methylene Protons: A series of complex multiplets between 1.35 and 1.88 ppm,
representing the remaining 12 protons of the hexyl chain and the THP ring.

3C NMR Spectral Interpretation

The 3C NMR spectrum reveals the unique carbon environments:

Anomeric Carbon (C-1'): A signal around 98.8 ppm, characteristic of the acetal carbon.

Carbons Adjacent to Oxygen: Signals at approximately 67.4 ppm (C-6) and 62.3 ppm (C-5")
are expected.

Carbon Adjacent to Bromine: A signal around 33.9 ppm (C-1).

Aliphatic Carbons: Multiple signals in the range of 19.5 to 32.7 ppm corresponding to the
remaining carbons in the hexyl chain and THP ring.

Summary of NMR Data
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Assignment IH NMR (ppm) 13C NMR (ppm)

Anomeric (CHO2) ~4.57 (m, 1H) ~98.8

CH2-Br ~3.41 (t, 2H) ~33.9

CH2-O (hexyl) ~3.73 (m, 1H), ~3.38 (m, 1H) ~67.4

CH2-O (ring) ~3.88 (m, 1H), ~3.51 (m, 1H) ~62.3

Alkyl Chain & Ring CH: ~1.35 - 1.88 (m, 12H) 199,255, 26.1, 282,308,

32.7

Note: Chemical shifts are approximate and can vary based on solvent and instrument.

Experimental Protocol: NMR Spectroscopy

e Sample Preparation: Dissolve 5-10 mg of 2-(6-Bromohexyloxy)tetrahydro-2H-pyran in
~0.6 mL of deuterated chloroform (CDCIls). CDCls is a standard choice for its excellent
solubilizing power for nonpolar to moderately polar compounds and its single residual
solvent peak at 7.26 ppm.

o Transfer: Transfer the solution to a 5 mm NMR tube.

e Acquisition: Acquire *H and 3C spectra on a 400 MHz or higher field spectrometer. Standard
acquisition parameters are typically sufficient.

e Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin).
Apply Fourier transform, phase correction, and baseline correction. Calibrate the *H
spectrum to the residual CDCIs peak (7.26 ppm) and the 13C spectrum accordingly (77.16

ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy:
Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional
groups present in a molecule by measuring the absorption of infrared radiation at specific
vibrational frequencies.
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Causality Behind Experimental Choices: For this molecule, FT-IR is used as a confirmation
tool. The key is to identify the strong C-O stretching bands characteristic of the ether and acetal
functionalities and the C-Br stretch. Equally important is the absence of a broad O-H stretch
(~=3300 cm™1) or a sharp C=0 stretch (~1710 cm~1), which would indicate the presence of
unreacted starting materials or byproducts.

Spectral Interpretation

The FT-IR spectrum is characterized by the following key absorption bands:

e C-H Stretching (sp3): Strong, sharp peaks in the 2850-2950 cm~! region, confirming the
aliphatic nature of the molecule.

o C-O Stretching: A series of strong, characteristic bands between 1030-1130 cm~1, often
appearing as a complex and prominent feature. These correspond to the C-O-C stretching
vibrations of the ether linkage and the acetal group within the THP ring.[5]

o C-Br Stretching: A weaker absorption in the fingerprint region, typically found between 500-
600 cm~1

Summary of FT-IR Data

Wavenumber (cm™1) Vibration Type Functional Group
2940 - 2860 C-H Stretch Alkane (CH2)
1130 - 1030 C-O Stretch Ether & Acetal
600 - 500 C-Br Stretch Alkyl Bromide

Experimental Protocol: ATR-FT-IR

e Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically
diamond or germanium) is clean by wiping it with isopropanol.

e Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to
subtract atmospheric (COz, H20) and instrument-related absorptions.
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» Sample Application: Place one drop of the neat liquid 2-(6-Bromohexyloxy)tetrahydro-2H-
pyran directly onto the ATR crystal.

e Acquisition: Lower the ATR press and apply consistent pressure. Acquire the spectrum,
typically co-adding 16 or 32 scans for a good signal-to-noise ratio over a range of 4000-400

cm™i,

Gas Chromatography-Mass Spectrometry (GC-MS):
Purity and Mass Verification

GC-MS combines the separation power of gas chromatography with the detection capabilities
of mass spectrometry. GC separates the components of a mixture based on their volatility and
interaction with a stationary phase, while MS fragments the eluted components and measures
the mass-to-charge ratio (m/z) of the fragments, providing a molecular fingerprint.

Causality Behind Experimental Choices: This technique serves two critical functions:

e Purity Assessment (GC): The chromatogram provides a clear visual representation of the
sample's purity. A single, sharp peak at a specific retention time indicates a pure compound.

« |dentity Confirmation (MS): The mass spectrum confirms the molecular weight of the
compound. Crucially, for this molecule, it will show the characteristic isotopic pattern of
bromine (7°Br and 8Br exist in a ~1:1 natural abundance), resulting in two molecular ion
peaks (M* and M+2*) of nearly equal intensity. This is a definitive confirmation of the
presence of one bromine atom.

Mass Spectrum Interpretation

e Molecular lon (M*): Expect to see a pair of peaks at m/z 264 and 266, corresponding to the
molecules containing 7°Br and 81Br, respectively. The relative intensity of these peaks should
be approximately 1:1.

» Key Fragments: A prominent peak at m/z 85 is highly characteristic, corresponding to the
fragmentation of the THP ring to form the tetrahydropyranyl cation.[6] Other fragments may
include the loss of the bromohexyl chain or cleavage at the ether linkage.
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Summary of GC-MS Data

Expected Result Confirmation

GC Retention Time

A single major peak High Purity

] Molecular Weight & Presence
264 / 266 (M*, ~1:1 ratio)
of one Br atom

85 Presence of the THP moiety

Experimental Protocol: GC-MS

1. Sample Prep
Dilute 1 yL sample in 1 mL
Ethyl Acetate

2. Injection
Inject 1 pL into GC Inlet
(250°C, Split mode)

3. GC Separation
Column:; DB-5ms or similar
Temp Program: 50°C to 250°C

4. lonization (MS)
Electron lonization (El) at 70 eV

5. Detection
Mass Analyzer scans m/z 40-400

l

6. Data Analysis
Correlate retention time with
mass spectrum

Click to download full resolution via product page
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Caption: Step-by-step experimental workflow for GC-MS analysis.

Conclusion: A Synergistic Approach to Validation

No single technique is sufficient for the complete and trustworthy characterization of a synthetic
building block like 2-(6-Bromohexyloxy)tetrahydro-2H-pyran. The true power of this
analytical workflow lies in the synergy between the methods.

* NMR provides the definitive structural framework and connectivity.

o FT-IR offers rapid confirmation of the required functional groups (ether, alkyl halide) and the
absence of impurities like alcohols.

o GC-MS validates the compound's purity, confirms its molecular weight, and provides
irrefutable evidence of the bromine atom through its isotopic signature.

Together, these techniques form a self-validating system where the results of each analysis
corroborate the others, providing researchers with the highest degree of confidence in the
identity and quality of their material before proceeding with critical downstream applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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